Boc-Lys(Boc)-OH.DCHA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

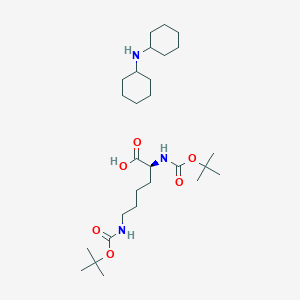

2D Structure

Properties

IUPAC Name |

(2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O6.C12H23N/c1-15(2,3)23-13(21)17-10-8-7-9-11(12(19)20)18-14(22)24-16(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20);11-13H,1-10H2/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLHJTYAMCGERD-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H53N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00934134 | |

| Record name | N~2~,N~6~-Bis[tert-butoxy(hydroxy)methylidene]lysine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00934134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15098-69-8 | |

| Record name | L-Lysine, N2,N6-bis[(1,1-dimethylethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15098-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2,N6-Bis(tert-butoxycarbonyl)-L-lysine, compound with dicyclohexylamine (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015098698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~,N~6~-Bis[tert-butoxy(hydroxy)methylidene]lysine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00934134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2,N6-bis(tert-butoxycarbonyl)-L-lysine, compound with dicyclohexylamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Dicyclohexylammonium Salt of Boc-Lys(Boc)-OH: A Technical Guide to its Purpose and Application

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and the development of complex organic molecules, the physical and chemical properties of building blocks are of paramount importance. Nα,Nε-di-Boc-L-lysine (Boc-Lys(Boc)-OH), a crucial derivative of the amino acid lysine, is a prime example where the formation of a dicyclohexylammonium (DCHA) salt provides significant advantages over its free acid form. This technical guide delves into the purpose of the DCHA salt of Boc-Lys(Boc)-OH, offering a comprehensive overview of its benefits, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

The Challenge with Boc-Lys(Boc)-OH Free Acid

Boc-Lys(Boc)-OH in its free acid form often presents as a colorless oil or a low-melting solid.[1][2] This physical state poses considerable challenges in a laboratory setting, including:

-

Difficulty in Handling and Weighing: Oils and non-crystalline solids are difficult to handle accurately and can lead to inconsistencies in reaction stoichiometry.

-

Purification Challenges: Purification of non-crystalline compounds often requires chromatographic techniques, which can be time-consuming and less efficient for large-scale production compared to crystallization.

-

Stability Issues: Amorphous compounds can be less stable over long-term storage compared to their crystalline counterparts.

To overcome these limitations, the DCHA salt of Boc-Lys(Boc)-OH is widely utilized.

The Strategic Advantage of the DCHA Salt

The formation of the dicyclohexylammonium salt of Boc-Lys(Boc)-OH transforms the challenging oily or amorphous free acid into a stable, crystalline solid.[3] This offers several key advantages in a research and drug development context.

Enhanced Physical Properties for Improved Handling and Purification

The most significant advantage of the DCHA salt is its crystallinity. This property directly translates to:

-

Ease of Handling: As a crystalline powder, the DCHA salt is easy to weigh and transfer, leading to more accurate and reproducible experimental results.

-

Simplified Purification: The crystalline nature of the DCHA salt allows for purification through recrystallization, a simple and effective method for achieving high purity.[4]

-

Improved Stability: Crystalline solids generally exhibit greater stability and a longer shelf-life compared to their amorphous or oily counterparts.

Data Presentation: A Comparative Overview

The following table summarizes the key physical and chemical properties of Boc-Lys(Boc)-OH in its free acid and DCHA salt forms.

| Property | Boc-Lys(Boc)-OH (Free Acid) | Boc-Lys(Boc)-OH DCHA Salt | Reference(s) |

| Physical State | Colorless oil or low-melting solid | White to off-white crystalline powder | [1][2][3] |

| Melting Point (°C) | Not well-defined (low melting) | 139-143 | [5] |

| Solubility | Soluble in chloroform, ether, ethyl acetate, and methanol.[1] | Soluble in water, methanol, and ethanol.[3] | [1][3] |

| Handling | Difficult to handle and weigh accurately. | Easy to handle and weigh. | |

| Purification Method | Primarily chromatography. | Crystallization.[4] | [4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of Boc-Lys(Boc)-OH, its conversion to the DCHA salt, and the subsequent liberation of the free acid.

Synthesis of Boc-Lys(Boc)-OH (Free Acid)

This protocol is adapted from a literature procedure.[1][4][6]

Materials:

-

L-Lysine hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Potassium bisulfate (KHSO₄)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve L-lysine hydrochloride in a 1:1 (v/v) mixture of 1,4-dioxane and water.

-

Adjust the pH of the solution to 10-11 by the dropwise addition of a 1 M NaOH solution.

-

Slowly add a solution of di-tert-butyl dicarbonate in 1,4-dioxane to the lysine solution while maintaining the pH at 10-11 with the addition of 1 M NaOH.

-

Stir the reaction mixture at room temperature overnight.

-

Concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

-

Acidify the aqueous solution to a pH of 1-2 with a 4 M KHSO₄ solution.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic phases and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain Boc-Lys(Boc)-OH as a colorless oil or low-melting solid.

Formation of Boc-Lys(Boc)-OH DCHA Salt

This protocol is based on a general procedure for the formation of DCHA salts of protected amino acids.[4]

Materials:

-

Boc-Lys(Boc)-OH (from section 3.1)

-

Dicyclohexylamine (DCHA)

-

Isopropyl acetate (or other suitable organic solvent)

-

Methyl ethyl ketone (for recrystallization)

Procedure:

-

Dissolve the crude Boc-Lys(Boc)-OH in isopropyl acetate.

-

Add dicyclohexylamine to the solution with stirring.

-

Stir the mixture overnight to allow for the precipitation of the DCHA salt.

-

Filter the resulting suspension and wash the solid with fresh isopropyl acetate.

-

Dry the solid to yield the crude Boc-Lys(Boc)-OH DCHA salt.

-

For further purification, recrystallize the salt from a suitable solvent such as methyl ethyl ketone.

Conversion of Boc-Lys(Boc)-OH DCHA Salt to Free Acid

This protocol is adapted from a general procedure for the liberation of free acids from their DCHA salts.[7][8]

Materials:

-

Boc-Lys(Boc)-OH DCHA salt

-

Ethyl acetate (or other suitable organic solvent like dichloromethane)

-

10% aqueous potassium bisulfate (KHSO₄) solution (ice-cold)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the Boc-Lys(Boc)-OH DCHA salt in ethyl acetate.

-

Transfer the solution to a separatory funnel.

-

Extract the organic solution with an equal volume of ice-cold 10% aqueous KHSO₄ solution three times.

-

Wash the organic layer with water to remove any residual acid.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter the drying agent and evaporate the solvent under reduced pressure to obtain the Boc-Lys(Boc)-OH free acid.

Visualizing the Workflow

The following diagrams, generated using Graphviz, illustrate the key processes described in this guide.

Conclusion

The use of the dicyclohexylammonium salt of Boc-Lys(Boc)-OH is a strategic choice that significantly improves the handling, purification, and stability of this important amino acid derivative. By converting the often-oily free acid into a crystalline solid, researchers and drug development professionals can achieve greater accuracy, efficiency, and reproducibility in their synthetic workflows. The straightforward protocols for the formation of the DCHA salt and the subsequent liberation of the free acid make this a highly practical and valuable tool in the field of peptide chemistry and beyond.

References

- 1. Boc-Lys(Boc)-OH | 2483-46-7 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Boc-Lys-OH CAS#: 13734-28-6 [m.chemicalbook.com]

- 4. Boc-Lys(Boc)-OH synthesis - chemicalbook [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. rsc.org [rsc.org]

- 7. Boc-Lys-OH | CAS:13734-28-6 | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to Boc-Lys(Boc)-OH DCHA for Researchers and Drug Development Professionals

Introduction

Nα,Nε-Di-Boc-L-lysine dicyclohexylammonium salt, commonly abbreviated as Boc-Lys(Boc)-OH DCHA, is a pivotal building block in modern peptide synthesis and related areas of chemical biology. This derivative of the amino acid L-lysine features the acid-labile tert-butyloxycarbonyl (Boc) protecting group on both its alpha-amino (Nα) and epsilon-amino (Nε) functionalities. The dicyclohexylammonium (DCHA) salt form enhances the compound's stability and handling characteristics, making it a preferred reagent for researchers in academia and the pharmaceutical industry.

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of Boc-Lys(Boc)-OH DCHA, with a particular focus on its role in solid-phase peptide synthesis (SPPS). Detailed experimental protocols are provided to facilitate its effective use in the laboratory.

Chemical Structure and Identification

The chemical structure of Boc-Lys(Boc)-OH DCHA consists of the L-lysine molecule where both amino groups are protected by Boc groups, and the carboxylic acid is neutralized by dicyclohexylamine.

Chemical Structure:

-

Boc-Lys(Boc)-OH: (2S)-2,6-bis[(tert-butoxycarbonyl)amino]hexanoic acid

-

DCHA: N-Cyclohexylcyclohexanamine

The salt is formed between the carboxylic acid of the protected lysine and the basic nitrogen of dicyclohexylamine.

Physicochemical Properties

A summary of the key physicochemical properties of Boc-Lys(Boc)-OH DCHA is presented in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference(s) |

| CAS Number | 15098-69-8 | [1][2][3] |

| Molecular Formula | C₂₈H₅₃N₃O₆ | [4][5][6] |

| Molecular Weight | 527.75 g/mol | [4][5][6] |

| Appearance | White to off-white or beige crystalline powder | [1][4] |

| Melting Point | 139-143 °C | [4][5] |

| Optical Rotation (α 25/D) | -4.5° to -6.5° (c=1 in Acetic Acid) | [1] |

| Solubility | Soluble in methanol. Almost transparent in Methanol. | [4] |

| Storage Temperature | 2-30 °C, Inert atmosphere, Store in freezer, under -20°C | [1][2][4] |

Applications in Peptide Synthesis

The primary application of Boc-Lys(Boc)-OH DCHA is as a protected amino acid building block in Boc-based solid-phase peptide synthesis (SPPS).[1][2] The dual Boc protection prevents unwanted side reactions at the two amino groups of lysine during peptide chain elongation. The Boc groups are stable under the conditions of peptide coupling but can be readily removed with mild acids, such as trifluoroacetic acid (TFA), to allow for the stepwise addition of subsequent amino acids.

The use of Boc-Lys(Boc)-OH DCHA is particularly advantageous for:

-

Introducing Lysine Residues: It is the standard reagent for incorporating lysine into a peptide sequence using the Boc-SPPS strategy.

-

Synthesis of Branched Peptides: The orthogonal protection strategy allows for the selective deprotection of the side-chain amino group for the synthesis of branched peptides.

-

Preparation of Peptide Fragments: Protected peptide fragments can be synthesized for subsequent fragment condensation.

Experimental Protocols

The following section details the essential experimental procedures for the use of Boc-Lys(Boc)-OH DCHA in a typical Boc-SPPS workflow.

Conversion of DCHA Salt to the Free Acid

Prior to its use in a coupling reaction, the dicyclohexylammonium salt must be removed to liberate the free carboxylic acid.

Materials:

-

Boc-Lys(Boc)-OH DCHA

-

Dichloromethane (DCM)

-

Ice-cold 10% aqueous potassium bisulfate (KHSO₄) or citric acid solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-Lys(Boc)-OH DCHA salt in dichloromethane (DCM).

-

Transfer the solution to a separatory funnel and wash it three times with an equal volume of ice-cold 10% aqueous KHSO₄ solution.[7] This protonates the dicyclohexylamine, making it water-soluble and facilitating its removal from the organic phase.

-

Wash the organic layer with water to remove any residual acid.

-

Perform a final wash with brine (saturated aqueous NaCl solution) to remove the bulk of the water from the organic layer.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter the solution to remove the drying agent.

-

Evaporate the solvent under reduced pressure using a rotary evaporator. The resulting Boc-Lys(Boc)-OH free acid is typically an oil or a solid and can be used directly in the coupling step.

General Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

The following protocol outlines a single cycle of amino acid addition in Boc-SPPS. This cycle is repeated for each amino acid to be incorporated into the peptide chain.

Materials:

-

Resin with a suitable linker (e.g., Merrifield resin)

-

Boc-protected amino acids (including the prepared Boc-Lys(Boc)-OH free acid)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

-

Boc Deprotection:

-

Wash the swollen peptide-resin with DCM.

-

Add a solution of 25-50% TFA in DCM to the resin.

-

Agitate the suspension for 1-2 minutes, then drain.

-

Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the TFA solution and wash the peptide-resin thoroughly with DCM.

-

-

Neutralization:

-

Neutralize the resulting TFA salt of the N-terminal amine by washing the resin with a solution of 5-10% DIEA in DCM until a neutral pH is achieved.

-

Wash the resin thoroughly with DCM to remove excess DIEA.

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the Boc-Lys(Boc)-OH free acid (or another Boc-protected amino acid) by dissolving it in DMF with a coupling reagent such as HBTU and DIEA.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-4 hours.

-

Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. If the test is positive (indicating free primary amines), the coupling step should be repeated.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the peptide-resin thoroughly with DMF and then with DCM to remove any unreacted reagents and byproducts.

-

The peptide-resin is now ready for the next cycle of deprotection and coupling.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the utilization of Boc-Lys(Boc)-OH DCHA in a standard Boc-SPPS workflow.

Caption: Workflow for Boc-Lys(Boc)-OH DCHA in SPPS.

Conclusion

Boc-Lys(Boc)-OH DCHA is an indispensable reagent for the synthesis of lysine-containing peptides via the Boc-SPPS strategy. Its high purity, stability, and well-defined reactivity provide researchers and drug development professionals with a reliable tool for the construction of complex peptide molecules. The experimental protocols and workflow outlined in this guide offer a practical framework for the successful application of this versatile building block in the laboratory.

References

- 1. Boc-Lys(Boc)-OH . DCHA Novabiochem® | 15098-69-8 [sigmaaldrich.com]

- 2. Boc-Lys(Boc)-OH . DCHA Novabiochem® | 15098-69-8 [sigmaaldrich.com]

- 3. 15098-69-8 Boc-Lys(Boc)-OH・DCHA | 渡辺化学工業株式会社 [watanabechem.co.jp]

- 4. chembk.com [chembk.com]

- 5. 15098-69-8 CAS MSDS (BOC-LYS(BOC)-OH DCHA) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

In-Depth Technical Guide to Boc-Lys(Boc)-OH.DCHA: A Core Component in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα,Nε-di-tert-butoxycarbonyl-L-lysine dicyclohexylammonium salt, commonly referred to as Boc-Lys(Boc)-OH.DCHA. This reagent is a cornerstone in synthetic organic chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS). Its unique dual-protection scheme offers chemists precise control during the construction of complex peptide sequences, making it an invaluable tool in drug discovery and development, and fundamental biological research.

Core Compound Data

This compound is the dicyclohexylammonium salt of Nα,Nε-di-Boc-L-lysine. The dicyclohexylammonium (DCHA) salt form enhances the compound's stability and improves its handling characteristics, such as solubility, compared to its free acid form.[1]

| Property | Value | Source(s) |

| CAS Number | 15098-69-8 | [1] |

| Molecular Formula | C₁₆H₃₀N₂O₆ · C₁₂H₂₃N | [2] |

| Molecular Weight | 527.73 g/mol | [2] |

| Synonyms | Nα,Nε-Di-Boc-L-lysine dicyclohexylammonium salt, Boc-Lys(Boc)-OH dicyclohexylammonium salt | [1][3] |

| Appearance | White to off-white crystalline powder | [3][4] |

| Storage Temperature | 2-30°C | [3] |

| Primary Application | Solid-Phase Peptide Synthesis (SPPS) | [1][3] |

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key building block in Boc-chemistry based SPPS. In this strategy, the temporary Nα-Boc protecting group is removed under mildly acidic conditions, while the more stable side-chain protecting groups (in this case, the Nε-Boc group) remain intact until the final cleavage step. This orthogonal protection scheme is fundamental to the stepwise elongation of the peptide chain.

The dual Boc protection on the lysine residue provides robust protection of both the alpha and epsilon amino groups, preventing unwanted side reactions during peptide synthesis. The Nε-Boc group is stable to the repetitive Nα-Boc deprotection steps using trifluoroacetic acid (TFA) and is only removed during the final, harsh acid cleavage from the resin.

Experimental Protocols

Synthesis of Boc-Lys(Boc)-OH

A common laboratory-scale synthesis of the free acid, Boc-Lys(Boc)-OH, involves the reaction of L-lysine hydrochloride with di-tert-butyl dicarbonate ((Boc)₂O).[5]

Materials:

-

L-lysine hydrochloride

-

Sodium bicarbonate (NaHCO₃)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dioxane

-

Deionized water

-

Diethyl ether

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Dilute hydrochloric acid (HCl)

Procedure:

-

Dissolve L-lysine hydrochloride and sodium bicarbonate in deionized water and cool the solution in an ice-water bath.[5]

-

Add a solution of (Boc)₂O in dioxane dropwise to the cooled aqueous solution with stirring.[5]

-

Allow the reaction mixture to stir at room temperature for 24 hours.[5]

-

Wash the mixture with diethyl ether three times to remove unreacted (Boc)₂O and byproducts.[5]

-

Adjust the pH of the aqueous phase to 2-3 with dilute hydrochloric acid.[5]

-

Extract the product into ethyl acetate three times.[5]

-

Dry the combined organic phases with anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield Boc-Lys(Boc)-OH as a white solid.[5]

Incorporation of Boc-Lys(Boc)-OH into a Peptide Chain via Boc-SPPS

The following is a generalized protocol for a single coupling cycle in Boc-SPPS using Boc-Lys(Boc)-OH. This assumes the synthesis is being performed on a resin with a growing peptide chain that has a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling reagents (e.g., HBTU, HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM or DMF for 30-60 minutes.[6]

-

Nα-Boc Deprotection: Remove the Nα-Boc group from the terminal amino acid of the peptide-resin by treating it with a solution of 25-50% TFA in DCM for 1-2 minutes, followed by a longer treatment of 20-30 minutes.[6]

-

Washing: Wash the deprotected peptide-resin thoroughly with DCM and DMF to remove residual TFA and byproducts.

-

Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing the resin with a solution of 5-10% DIPEA in DMF.

-

Washing: Wash the resin again with DMF to remove excess base.

-

Coupling:

-

Pre-activate Boc-Lys(Boc)-OH by dissolving it with a coupling reagent such as HBTU/HOBt and DIPEA in DMF.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.[6]

-

-

Washing: Once the coupling is complete, drain the reaction solution and wash the peptide-resin extensively with DMF and DCM to remove excess reagents and byproducts. The peptide-resin is now ready for the next deprotection and coupling cycle.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the chemical structure of this compound and its role in the cyclical process of Boc solid-phase peptide synthesis.

Caption: Structure of this compound.

Caption: Workflow for a single Boc-SPPS cycle.

References

Solubility of Boc-Lys(Boc)-OH DCHA in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Nα,Nε-di-tert-butyloxycarbonyl-L-lysine dicyclohexylammonium salt (Boc-Lys(Boc)-OH·DCHA), a critical parameter for its application in peptide synthesis and other areas of chemical research. Understanding the solubility of this protected amino acid is essential for designing efficient reaction conditions, ensuring homogeneity, and achieving high yields and purity in synthetic workflows.

Core Concepts in Solubility

The solubility of a compound is influenced by a variety of factors, including the chemical nature of the solute and the solvent, temperature, and the presence of other substances. Boc-Lys(Boc)-OH·DCHA is a derivative of the amino acid L-lysine where both the alpha- and epsilon-amino groups are protected by tert-butyloxycarbonyl (Boc) groups. These bulky, nonpolar Boc groups render the molecule significantly hydrophobic. The presence of the dicyclohexylammonium (DCHA) salt is intended to improve the compound's stability and handling characteristics compared to the free acid.

Factors Influencing the Solubility of Boc-Lys(Boc)-OH·DCHA

The solubility of Boc-Lys(Boc)-OH·DCHA in a given organic solvent is primarily determined by the interplay of the following factors:

-

Polarity of the Solvent: As a largely hydrophobic molecule, Boc-Lys(Boc)-OH·DCHA is expected to be more soluble in nonpolar or moderately polar organic solvents that can effectively solvate the Boc protecting groups and the dicyclohexylammonium cation.

-

Dielectric Constant of the Solvent: Solvents with a moderate to high dielectric constant can facilitate the dissolution of the ionic DCHA salt.

-

Temperature: In many cases, solubility increases with temperature, although this relationship is not always linear and should be determined empirically.

-

Presence of Water: The presence of even small amounts of water in organic solvents can significantly impact the solubility of hydrophobic compounds.

Below is a diagram illustrating the logical relationship of these factors.

Caption: Logical relationship of factors influencing the solubility of this compound.

Quantitative and Qualitative Solubility Data

| Solvent | Chemical Formula | Type | Solubility of Boc-Lys(Boc)-OH·DCHA | Observations and Data for Analogous Compounds |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Expected to be Excellent | The related compound, Boc-Lys(Boc)-OSu, exhibits excellent solubility (>50 mM) in DMF, which is a common solvent for peptide coupling reactions.[1] |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Expected to be Excellent | Boc-Lys(Boc)-OSu also shows excellent solubility (>50 mM) in DMSO.[1] |

| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Soluble | Protocols for the conversion of Boc-amino acid DCHA salts to the free acid involve dissolving the salt in DCM, indicating good solubility.[2][3] The analogous Boc-Lys(Boc)-OSu is also soluble in DCM.[1] |

| Methanol (MeOH) | CH₃OH | Polar Protic | Soluble | Described as having "almost transparency in Methanol," suggesting good solubility.[4] The free acid form, Boc-Lys(Boc)-OH, is also soluble in methanol. |

| Ethanol (EtOH) | C₂H₅OH | Polar Protic | Soluble | Generally considered soluble in ethanol.[5] |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | Moderately Polar | Soluble | The free acid, Boc-Lys(Boc)-OH, is soluble in ethyl acetate. The related Boc-Lys(Boc)-OSu is also soluble in this solvent.[1] |

| Chloroform (CHCl₃) | CHCl₃ | Nonpolar | Soluble | The free acid form is soluble in chloroform.[6] |

| Water | H₂O | Polar Protic | Limited / Poor | While some sources mention solubility in water, the highly hydrophobic nature of the di-Boc protected lysine suggests this is very limited.[5] The analogous Boc-Lys(Boc)-OSu has poor solubility in aqueous media.[1] |

Experimental Protocol for Determining Solubility

The following is a general protocol for determining the solubility of Boc-Lys(Boc)-OH·DCHA in a specific organic solvent. This method can be adapted to determine either qualitative solubility or to estimate a quantitative value.

Materials:

-

Boc-Lys(Boc)-OH·DCHA

-

Test solvent (e.g., DMF, DMSO, DCM, Methanol)

-

Analytical balance

-

Vortex mixer

-

Small, clear glass vials with caps

-

Pipettes

Procedure:

-

Preparation: Weigh a small, precise amount of Boc-Lys(Boc)-OH·DCHA (e.g., 2-5 mg) into a clean, dry vial.

-

Solvent Addition: Add a measured aliquot of the test solvent (e.g., 100 µL) to the vial.

-

Mixing: Cap the vial and vortex the mixture vigorously for 1-2 minutes.

-

Observation: Visually inspect the solution against a dark background. A completely dissolved sample will yield a clear, particle-free solution. If the solution is cloudy or contains visible particles, the compound is not fully soluble at that concentration.

-

Heating (Optional): If the compound is not fully soluble at room temperature, the vial can be gently warmed (e.g., in a 30-40 °C water bath) and vortexed again to see if solubility increases.

-

Titration for Quantitative Estimation (Optional): If the compound did not dissolve in the initial aliquot of solvent, add additional measured aliquots of the solvent, repeating steps 3 and 4 after each addition, until a clear solution is obtained. The total volume of solvent required to dissolve the initial mass of the compound can be used to estimate the solubility (e.g., in mg/mL).

The following diagram outlines a general workflow for testing the solubility of a protected amino acid derivative like Boc-Lys(Boc)-OH·DCHA.

Caption: A general workflow for determining the solubility of this compound.

Conclusion

Boc-Lys(Boc)-OH·DCHA is a hydrophobic molecule with good solubility in a range of common organic solvents, particularly polar aprotic solvents like DMF and DMSO, as well as chlorinated solvents like DCM. Its solubility in alcohols like methanol and ethanol is also good. As expected for a molecule with two bulky, nonpolar protecting groups, its solubility in water is limited. For applications requiring precise concentrations, it is recommended to experimentally determine the solubility in the specific solvent system being used. The information and protocols provided in this guide serve as a valuable resource for researchers and scientists working with this important protected amino acid.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. 15098-69-8 CAS MSDS (BOC-LYS(BOC)-OH DCHA) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. Boc-Lys-OH | CAS:13734-28-6 | High Purity | Manufacturer BioCrick [biocrick.com]

Stability and Storage of Boc-Lys(Boc)-OH.DCHA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Nα,Nε-di-tert-butoxycarbonyl-L-lysine dicyclohexylammonium salt (Boc-Lys(Boc)-OH.DCHA). Adherence to these guidelines is critical for maintaining the compound's purity, ensuring experimental reproducibility, and safeguarding the integrity of research and development outcomes in peptide synthesis and other applications.

Chemical Profile and Handling

This compound is a widely used protected amino acid derivative in solid-phase peptide synthesis.[1] The tert-butoxycarbonyl (Boc) protecting groups on both the alpha and epsilon amino functions of the lysine sidechain offer stability against basic and nucleophilic conditions, while being readily cleavable under acidic conditions.[2][3][4] The dicyclohexylammonium (DCHA) salt form generally improves the handling characteristics and solubility of the compound compared to its free acid form.[1]

General Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.[5]

-

Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to minimize inhalation of the powder.[5]

-

Dust Formation: Avoid generating dust.[5] For transfers, use appropriate tools and techniques to minimize aerosolization.

-

Hygiene: Wash hands thoroughly after handling.[5]

Recommended Storage Conditions

Proper storage is paramount to prevent degradation and extend the shelf life of this compound. The primary environmental factors to control are temperature and moisture.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | While some suppliers indicate a broad storage range of 2-30°C, refrigerated conditions are optimal for long-term stability and minimizing potential degradation.[6] |

| Atmosphere | Store in a tightly closed container in a dry, well-ventilated place. | The compound is susceptible to moisture. The dicyclohexylammonium salt can be hygroscopic, and moisture can facilitate hydrolytic degradation. |

| Light | Store protected from light. | Although not explicitly stated as highly light-sensitive, it is good practice to store chemical reagents in opaque or amber containers to prevent photolytic degradation. |

| Incompatible Materials | Avoid contact with strong acids and strong oxidizing agents .[5] | Strong acids will cleave the Boc protecting groups. Strong oxidizing agents can lead to chemical decomposition. |

Stability Profile and Degradation Pathways

This compound is generally stable when stored under the recommended conditions.[5] The most significant instability concern is the acid-labile nature of the Boc protecting groups.

Primary Degradation Pathway: Acid-Catalyzed Deprotection

The primary degradation route for this compound is the cleavage of the Boc groups in the presence of acid. This reaction proceeds via a carbocationic intermediate, releasing the free amine, carbon dioxide, and isobutylene. This deprotection is a fundamental step in its intended use in peptide synthesis but constitutes degradation when it occurs prematurely during storage.[2][7]

Caption: Acid-catalyzed degradation pathway of Boc-protected lysine.

Other potential degradation pathways, such as oxidation, can be initiated by incompatible substances like strong oxidizing agents.[5]

Experimental Protocols for Stability Assessment

To ensure the quality of this compound, particularly for long-term storage or when used in cGMP environments, a stability testing program is recommended. This typically involves subjecting the compound to stress conditions (forced degradation) to identify potential degradation products and establish stability-indicating analytical methods.[8][9][10]

A. Example Protocol for a Forced Degradation Study

This protocol outlines a general approach. Specific concentrations and time points should be optimized based on preliminary results.

-

Sample Preparation: Prepare solutions of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acid Hydrolysis: Add 0.1 M HCl to the sample solution. Incubate at 40°C and collect samples at 0, 2, 4, 8, and 24 hours. Neutralize samples before analysis.

-

Base Hydrolysis: Add 0.1 M NaOH to the sample solution. Incubate at 40°C and collect samples at the same time points. Neutralize samples before analysis. (Note: The Boc group is generally stable to base, but this tests for other potential hydrolytic degradation).[3]

-

Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution. Store at room temperature, protected from light, and collect samples at the same time points.

-

Thermal Degradation: Store the solid compound at 60°C. Collect samples at 1, 3, 7, and 14 days. Prepare solutions for analysis.

-

Photostability: Expose the solid compound to a light source according to ICH Q1B guidelines. Analyze the sample after the exposure period.

-

-

Analytical Method: Analyze the stressed samples using a stability-indicating HPLC method, typically with UV detection. A reverse-phase C18 column is often suitable. The method should be able to separate the intact this compound from its degradation products.

-

Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity. Mass spectrometry (LC-MS) can be used to identify the mass of degradation products to confirm their structures (e.g., mono-deprotected and fully deprotected lysine).

Caption: General workflow for a forced degradation stability study.

Summary and Recommendations

| Aspect | Key Recommendations |

| Optimal Storage | 2°C to 8°C , in a tightly sealed, opaque container, in a dry and well-ventilated area. |

| Handling | Use standard laboratory PPE. Avoid dust inhalation and contact with skin and eyes. |

| Primary Instability | Susceptibility to acid-catalyzed deprotection . Avoid contact with acidic substances during storage. |

| Incompatibilities | Strong acids and strong oxidizing agents . |

| Quality Control | For critical applications, perform periodic purity checks using a suitable analytical method like HPLC. Conduct forced degradation studies to understand potential degradation products and validate analytical methods. |

By adhering to these storage and handling guidelines, researchers and drug development professionals can ensure the long-term stability and integrity of this compound, thereby supporting the reliability and success of their scientific endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 5. peptide.com [peptide.com]

- 6. carlroth.com [carlroth.com]

- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 8. biopharminternational.com [biopharminternational.com]

- 9. biopharmaspec.com [biopharmaspec.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Role of Boc Protecting Groups in Peptide Synthesis

The strategic use of protecting groups is fundamental to the successful chemical synthesis of peptides. Among these, the tert-butyloxycarbonyl (Boc) group has been a cornerstone, particularly in the solid-phase peptide synthesis (SPPS) methodology pioneered by Bruce Merrifield. This technical guide provides a comprehensive exploration of the Boc protecting group, its mechanism of action, detailed experimental protocols, and a quantitative analysis of its application.

Core Function and Mechanism of the Boc Group

The primary role of the Boc group is to reversibly mask the α-amino group of an amino acid.[1] This protection is critical to prevent unwanted polymerization and other side reactions at the N-terminus during peptide bond formation, ensuring the controlled, sequential elongation of the peptide chain.[1]

The Boc group is chemically characterized by its stability in neutral and basic conditions while being readily cleavable under moderately acidic conditions.[1] This acid lability is the foundation of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS. In this scheme, the Boc group provides temporary protection for the α-amino group, while more acid-stable groups, such as benzyl (Bzl)-based protectors, are used for the semi-permanent protection of reactive amino acid side chains.[1][2]

The deprotection of the Boc group is typically accomplished with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[3] The mechanism involves the protonation of the Boc group's carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl cation and an unstable carbamic acid intermediate, which readily decarboxylates to release the free α-amino group as an ammonium salt.[4][5]

A significant challenge in this process is the reactivity of the generated tert-butyl cation. This electrophile can cause unwanted side reactions by alkylating nucleophilic amino acid side chains, particularly those of Tryptophan (Trp), Cysteine (Cys), and Methionine (Met).[1][2] To mitigate this, scavengers are added to the deprotection solution to trap the reactive cation.[1][2]

The Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

The Boc-SPPS strategy involves a repetitive cycle of deprotection, neutralization, and coupling steps to assemble the peptide chain on an insoluble resin support.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in Boc-SPPS.

This procedure is a standard method for removing the temporary N-terminal Boc group during SPPS.

-

Materials:

-

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes in the reaction vessel.

-

Pre-wash: Drain the DCM and add the deprotection solution (approx. 10 mL per gram of resin).[4] Shake or agitate the mixture for 5 minutes.[6]

-

Deprotection: Drain the pre-wash solution. Add a fresh portion of the deprotection solution and shake the mixture for 20-30 minutes at room temperature.[4][6]

-

Washing: Drain the deprotection solution. Wash the peptide-resin thoroughly to remove residual acid and byproducts.

-

After acid-catalyzed deprotection, the newly freed N-terminal amine exists as a trifluoroacetate salt, which must be neutralized to the free amine before the next coupling step.[2]

-

Materials:

-

Deprotected peptide-resin (as TFA salt)

-

Neutralization Solution: 5-10% N,N-Diisopropylethylamine (DIEA) in DCM.

-

DCM

-

-

Procedure:

-

Add the neutralization solution to the washed peptide-resin.

-

Shake the mixture for 2 minutes. Repeat this step once more.

-

Washing: Drain the neutralization solution. Wash the resin three times with DCM to remove excess DIEA and its salts.[4] The resin is now ready for the next coupling cycle.

-

The final step involves cleaving the completed peptide from the solid support and simultaneously removing the permanent side-chain protecting groups. The Boc/Bzl strategy requires very strong acids for this step. Caution: These reagents are extremely hazardous and require specialized equipment and handling procedures.

-

Reagents:

-

General Procedure (Conceptual - requires expert execution):

-

Preparation: The dried peptide-resin is placed in the reaction vessel of the HF apparatus. A scavenger cocktail (e.g., anisole, p-cresol) is added to protect sensitive residues.

-

Cleavage: Liquid HF is distilled into the vessel, and the reaction is stirred at 0°C for 1-2 hours.

-

HF Removal: The HF is removed by evaporation under a vacuum.

-

Peptide Precipitation: The residue is washed with cold diethyl ether to precipitate the crude peptide.[8]

-

Extraction and Purification: The peptide is extracted from the resin with an appropriate solvent (e.g., aqueous acetic acid) and purified, typically by reverse-phase HPLC.

-

Quantitative Data Summary

The efficiency of each step in Boc-SPPS is critical for the overall yield and purity. The tables below summarize key quantitative data.

Table 1: Nα-Boc Deprotection Conditions

| Parameter | Value/Condition | Rationale | References |

|---|---|---|---|

| Reagent | 25-50% TFA in DCM | Balances effective cleavage with minimizing side-chain protecting group lability. | [6] |

| Reaction Time | 20-30 minutes | Sufficient for complete removal of the Boc group. | [4][6] |

| Pre-wash Step | 5 minutes | Helps to equilibrate the resin and begin the deprotection process. | [6] |

| Volume | ~10 mL / gram resin | Ensures complete wetting and reaction with all resin beads. |[4] |

Table 2: Neutralization Conditions

| Parameter | Value/Condition | Rationale | References |

|---|---|---|---|

| Reagent | 5-10% DIEA in DCM | A non-nucleophilic base that effectively neutralizes the TFA salt. | [2][4] |

| Reaction Time | 2 x 2 minutes | Rapid and sufficient to deprotonate the ammonium salt. | [6] |

| Washes | 3-5 times with DCM | Crucial to remove excess base, which can interfere with subsequent coupling. |[4] |

Table 3: Common Scavengers for Boc Deprotection and Final Cleavage

| Scavenger | Target Residue(s) | Concentration (Deprotection) | Rationale | References |

|---|---|---|---|---|

| Anisole | Trp | 1-2% | Protects the indole ring from alkylation by the tert-butyl cation. | [1] |

| Dithioethane (DTE) | Cys, Met, Trp | 0.5% | A thiol that effectively traps carbocations and prevents oxidation. | [2][6] |

| Triethylsilane | Trp | 1-5% | Reduces the tert-butyl cation. | [1] |

| p-Cresol | Tyr, Trp | Used in HF cleavage | Acts as a carbocation scavenger during final cleavage. |[9] |

Potential Side Reactions and Mitigation

Several side reactions can occur during Boc-SPPS, potentially impacting the purity and yield of the final peptide.[8]

-

Alkylation of Side Chains: As previously mentioned, the tert-butyl cation can alkylate nucleophilic side chains of Trp, Cys, and Met.

-

Mitigation: Consistent use of appropriate scavengers in all acidic steps is crucial.[1]

-

-

Aspartimide Formation: Peptides containing Asp-Gly, Asp-Ala, or Asp-Ser sequences are prone to cyclization, forming a stable five-membered aspartimide ring. This can lead to chain termination or the formation of β-aspartyl peptide impurities upon ring-opening.[6][10]

-

Mitigation: Use of side-chain protecting groups for Asp that sterically hinder this reaction.

-

-

Diketopiperazine Formation: This can occur at the dipeptide stage, leading to the cleavage of the dipeptide from the resin. It is especially prevalent when Proline is one of the first two residues.[10]

-

Mitigation: Suppressed in Boc-SPPS by using in situ neutralization protocols where the coupling reagent is present during neutralization.[10]

-

-

Pyroglutamate Formation: An N-terminal Glutamine (Gln) residue can cyclize under acidic conditions to form pyroglutamate, resulting in a modified and blocked N-terminus.[8]

-

Mitigation: Minimize the time the N-terminal Gln is exposed to acidic conditions and ensure complete coupling to the subsequent amino acid.

-

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. chempep.com [chempep.com]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 10. peptide.com [peptide.com]

Synthesis of Nα,Nε-Bis(tert-butoxycarbonyl)-L-lysine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Nα,Nε-Bis(tert-butoxycarbonyl)-L-lysine (Boc-Lys(Boc)-OH), a crucial protected amino acid derivative widely utilized in peptide synthesis and pharmaceutical development.[1] The dual protection with the tert-butyloxycarbonyl (Boc) group on both the α-amino and ε-amino groups of L-lysine prevents unwanted side reactions during peptide chain elongation.[1][2] This guide details the prevalent synthesis route, provides in-depth experimental protocols, and presents quantitative data for comparative analysis.

Core Synthesis Route: One-Pot Protection

The most common and straightforward method for synthesizing Boc-Lys(Boc)-OH involves the direct, one-pot reaction of L-lysine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. This approach is efficient for protecting both amino groups simultaneously.

lysine [label="L-Lysine Hydrochloride"]; boc2o [label="Di-tert-butyl dicarbonate ((Boc)₂O)"]; base [label="Base (e.g., NaHCO₃, NaOH)", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#34A853"]; solvent [label="Solvent (e.g., Water/Dioxane)", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#34A853"]; product [label="Boc-Lys(Boc)-OH", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

lysine -> reaction [arrowhead=none]; boc2o -> reaction; base -> reaction [label="pH Adjustment"]; solvent -> reaction [label="Reaction Medium"]; reaction [label="Reaction Mixture", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; reaction -> workup [label="Acidification & Extraction"]; workup [label="Workup", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; workup -> product; }

Caption: General synthesis pathway for Boc-Lys(Boc)-OH.Comparative Data of Synthesis Protocols

The following table summarizes quantitative data from various reported protocols for the synthesis of Boc-Lys(Boc)-OH, allowing for easy comparison of reaction conditions and outcomes.

| Parameter | Protocol 1 | Protocol 2 |

| Starting Material | L-lysine hydrochloride | L-lysine hydrochloride |

| Reagents | (Boc)₂O, NaHCO₃ | (Boc)₂O, NaOH |

| Solvent System | Deionized water / Dioxane | 1,4-Dioxane / Water (1:1, v/v) |

| Reaction Time | 24 hours | Overnight |

| Reaction Temperature | Ice-water bath initially, then room temp. | Room temperature |

| pH | Not specified, but NaHCO₃ used as base | Adjusted to 10-11 with 1M NaOH |

| Workup | Washed with diethyl ether, acidified with HCl, extracted with ethyl acetate | Concentrated, acidified with 4M KHSO₄, extracted with ethyl acetate |

| Yield | Not explicitly stated for Boc-Lys(Boc)-OH, but a subsequent reaction using it had an 81% yield.[3] | 100%[4] |

Detailed Experimental Protocols

Below are detailed methodologies for the synthesis of Boc-Lys(Boc)-OH based on established literature.

Protocol 1: Sodium Bicarbonate in Water/Dioxane

This protocol utilizes sodium bicarbonate as the base in a biphasic solvent system.

Materials:

-

L-lysine hydrochloride

-

Sodium bicarbonate (NaHCO₃)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dioxane

-

Deionized water

-

Diethyl ether

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Dilute hydrochloric acid

Procedure: [3]

-

Dissolve L-lysine hydrochloride (10.00 g, 45.62 mmol) and sodium bicarbonate (38.32 g, 456.20 mmol) in 600 mL of deionized water.

-

Cool the solution in an ice-water bath.

-

Prepare a solution of (Boc)₂O (29.84 g, 136.86 mmol) in 100 mL of dioxane.

-

Add the (Boc)₂O solution dropwise to the cooled lysine solution with stirring.

-

Allow the reaction mixture to stir at room temperature for 24 hours.

-

After 24 hours, wash the mixture three times with diethyl ether.

-

Adjust the pH of the aqueous phase to 2-3 with dilute hydrochloric acid.

-

Extract the product three times with ethyl acetate.

-

Combine the organic phases and dry over magnesium sulfate for 12 hours.

-

Concentrate the organic phase under reduced pressure and dry under vacuum to obtain the final product as a white solid.

start [label="Dissolve Lysine·HCl & NaHCO₃ in Water", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; cool [label="Cool in Ice-Water Bath"]; add_boc [label="Add (Boc)₂O in Dioxane Dropwise"]; react [label="Stir at Room Temperature for 24h"]; wash [label="Wash with Diethyl Ether (x3)"]; acidify [label="Adjust pH to 2-3 with HCl"]; extract [label="Extract with Ethyl Acetate (x3)"]; dry [label="Dry Organic Phase with MgSO₄"]; concentrate [label="Concentrate and Dry Under Vacuum"]; product [label="Boc-Lys(Boc)-OH (White Solid)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> cool; cool -> add_boc; add_boc -> react; react -> wash; wash -> acidify; acidify -> extract; extract -> dry; dry -> concentrate; concentrate -> product; }

Caption: Experimental workflow for Protocol 1.Protocol 2: Sodium Hydroxide in Dioxane/Water

This protocol employs sodium hydroxide for pH control in a dioxane-water solvent mixture.

Materials:

-

L-lysine hydrochloride

-

1 M Sodium hydroxide (NaOH) solution

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

1,4-Dioxane

-

Water

-

4 M Potassium bisulfate (KHSO₄) solution

-

Ethyl acetate

Procedure: [4]

-

Dissolve L-lysine hydrochloride (2.0 g) in 50 mL of a 1:1 (v/v) mixture of 1,4-dioxane and water.

-

Adjust the pH of the solution to 10-11 by the dropwise addition of 1 M NaOH solution.

-

Dissolve di-tert-butyl dicarbonate (6.0 g) in 20 mL of dioxane.

-

Slowly add the di-tert-butyl dicarbonate solution to the lysine solution.

-

Stir the reaction mixture at room temperature overnight.

-

Upon completion of the reaction, concentrate the mixture under reduced pressure.

-

Acidify the resulting solution to a pH of 1-2 with 4 M KHSO₄ solution.

-

Extract the acidified solution twice with ethyl acetate.

-

Combine the organic phases and dry under reduced pressure to yield the product as a colorless liquid.[4]

start [label="Dissolve Lysine·HCl in Dioxane/Water", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ph_adjust [label="Adjust pH to 10-11 with 1M NaOH"]; add_boc [label="Add (Boc)₂O in Dioxane"]; react [label="Stir at Room Temperature Overnight"]; concentrate [label="Concentrate Under Reduced Pressure"]; acidify [label="Acidify to pH 1-2 with 4M KHSO₄"]; extract [label="Extract with Ethyl Acetate (x2)"]; dry [label="Dry Under Reduced Pressure"]; product [label="Boc-Lys(Boc)-OH (Colorless Liquid)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> ph_adjust; ph_adjust -> add_boc; add_boc -> react; react -> concentrate; concentrate -> acidify; acidify -> extract; extract -> dry; dry -> product; }

Caption: Experimental workflow for Protocol 2.Concluding Remarks

The synthesis of Boc-Lys(Boc)-OH is a well-established and efficient process, crucial for the advancement of peptide-based therapeutics and research. The choice between the presented protocols may depend on the desired scale, available reagents, and preferred workup procedure. Both methods demonstrate high efficacy in producing the desired di-protected lysine derivative. Careful control of pH and reaction conditions is paramount to achieving high yields and purity.

References

An In-depth Technical Guide on the Safe Handling of Boc-Lys(Boc)-OH DCHA

This guide provides comprehensive safety data and handling precautions for Nα,Nε-di-Boc-L-lysine dicyclohexylammonium salt (Boc-Lys(Boc)-OH DCHA), a key reagent in peptide synthesis. The information is intended for researchers, scientists, and drug development professionals to ensure its safe use in the laboratory.

Chemical Identification

| Identifier | Value |

| Chemical Name | Nα,Nε-di-Boc-L-lysine dicyclohexylammonium salt |

| Synonyms | Boc-Lys(Boc)-OH·DCHA, N-α,ε-di-t.-Boc-L-lysine dicyclohexylammonium salt |

| CAS Number | 15098-69-8[1][2][3][4][5] |

| Molecular Formula | C₁₆H₃₀N₂O₆ · C₁₂H₂₃N[1] |

| Molecular Weight | 527.74 g/mol [4][5][6] |

| Structure | A salt formed between Nα,Nε-di-Boc-L-lysine and dicyclohexylamine (DCHA). |

Hazard Identification

According to available safety data sheets, Boc-Lys(Boc)-OH DCHA is not classified as a hazardous substance or mixture.[7] However, as with any chemical, it should be handled with care to minimize exposure.

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.[8]

-

Skin Contact: May cause skin irritation upon prolonged or repeated contact.

-

Eye Contact: May cause eye irritation.

-

Ingestion: The toxicological properties of this substance by ingestion have not been thoroughly investigated.[7]

At present, there is no quantitative data available regarding acute or chronic toxicity, carcinogenicity, mutagenicity, or reproductive toxicity.[8]

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of Boc-Lys(Boc)-OH DCHA and ensuring laboratory safety.

3.1. Handling Precautions:

-

Ventilation: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid dust formation and inhalation.[8][9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[9][10] For operations that may generate significant dust, a NIOSH-approved respirator is recommended.

-

Hygiene: Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling and before eating, drinking, or smoking.[8][9]

3.2. Storage Conditions:

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[8]

-

Temperature: Store in a freezer at temperatures under -20°C for long-term stability.[3][5][11] Some suppliers recommend storage at 2-30°C for shorter periods.[2]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[8]

Accidental Release and First Aid Measures

4.1. Accidental Release:

In the event of a spill, follow these procedures:

-

Evacuate: Evacuate unnecessary personnel from the area.

-

Ventilate: Ensure adequate ventilation.

-

Containment: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[8]

-

Cleaning: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

-

Waste Disposal: Dispose of the waste in accordance with federal, state, and local environmental regulations.[8]

4.2. First Aid Measures:

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[12]

-

Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water.[12] Remove contaminated clothing. If irritation develops, seek medical advice.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Seek medical attention.

-

Ingestion: If swallowed, wash out the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention immediately.[12]

Physical and Chemical Properties

| Property | Value |

| Appearance | White to off-white solid/powder[2][13] |

| Melting Point | 139-143 °C[3][5] |

| Solubility | Soluble in methanol.[3] |

| Stability | Stable under recommended storage conditions.[8] |

Experimental Workflow and Safety Logic

To visualize the safe handling process and the logic behind the safety precautions, the following diagrams are provided.

Caption: A flowchart illustrating the safe handling workflow for Boc-Lys(Boc)-OH DCHA.

Caption: A diagram showing the relationship between hazards and control measures.

Disposal Considerations

Dispose of Boc-Lys(Boc)-OH DCHA and any contaminated materials in accordance with all applicable federal, state, and local regulations.[8] It is the responsibility of the user to ensure proper waste classification and disposal.

Disclaimer

The information provided in this guide is based on currently available safety data sheets and is intended for informational purposes only. It is the responsibility of the user to conduct their own risk assessment and to handle this chemical in accordance with established laboratory safety protocols and regulations.

References

- 1. peptide.com [peptide.com]

- 2. Boc-Lys(Boc)-OH . DCHA Novabiochem® | 15098-69-8 [sigmaaldrich.com]

- 3. 15098-69-8 CAS MSDS (BOC-LYS(BOC)-OH DCHA) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. echemi.com [echemi.com]

- 6. Boc-D-Lys(Boc)-OH DCHA AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. anaspec.com [anaspec.com]

- 8. peptide.com [peptide.com]

- 9. carlroth.com [carlroth.com]

- 10. 2-Chloro-4,6-dimethoxy-1,3,5-triazine | 3140-73-6 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 11. 2483-46-7|Boc-Lys(Boc)-OH|BLD Pharm [bldpharm.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. Nα,Nε-Bis(tert-butoxycarbonyl)-L-lysine Dicyclohexylammoni… [cymitquimica.com]

A Technical Guide to the Physical Characteristics of Boc-Lys(Boc)-OH.DCHA Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical appearance and form of Nα,ε-di-tert-butyloxycarbonyl-L-lysine dicyclohexylammonium salt, commonly known as Boc-Lys(Boc)-OH.DCHA. This raw material is a critical building block in solid-phase peptide synthesis (SPPS). A thorough understanding of its physical properties is essential for ensuring batch-to-batch consistency, predicting its behavior in automated synthesis platforms, and ultimately, for the quality of the final peptide product.

Physical Appearance and Form

This compound is consistently supplied as a solid powder.[1][2] Visual inspection reveals a color profile ranging from white to off-white, and in some instances, a slight yellow or beige hue.[3] This variability in color can be an important indicator of purity and should be monitored as part of routine quality control. The material is generally described as a powder, though the fineness and flow characteristics can vary between suppliers and batches.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, compiled from various suppliers. These parameters are crucial for lot qualification and for precise calculations in peptide synthesis protocols.

| Property | Value | Source |

| CAS Number | 15098-69-8 | [1][3][4][5][6][7] |

| Molecular Formula | C₁₆H₃₀N₂O₆ · C₁₂H₂₃N | [1][3][5] |

| Molecular Weight | 527.7 g/mol | [5] |

| Purity (by TLC) | ≥98% | [1][3] |

| Optical Rotation α 25/D | -6.5 to -4.5 ° (c=1 in AcOH) | [3] |

| Storage Temperature | 2-30°C | [1][3] |

Experimental Protocol for Visual Inspection

A standardized protocol for the visual inspection of this compound powder is critical for consistent quality assessment. This methodology is adapted from standard practices in the pharmaceutical industry for the characterization of raw materials.

Objective: To qualitatively assess the physical form and color of this compound powder.

Materials:

-

Spatula

-

White, non-glare viewing surface (e.g., a weigh boat or ceramic tile)

-

Controlled lighting environment (e.g., a light booth with standardized daylight illumination)

-

Reference sample (optional, but recommended for comparative analysis)

Procedure:

-

Sample Preparation: Carefully dispense a small, representative sample (approximately 50-100 mg) of the this compound powder onto the white viewing surface using a clean spatula.

-

Illumination: Place the sample under a controlled and consistent light source. The lighting should be uniform and minimize shadows.

-

Visual Examination:

-

Color: Observe the color of the powder against the white background. Record the color using a standardized color chart or descriptive terms (e.g., white, off-white, slightly yellow). If a reference sample is available, compare the color of the test sample directly against it.

-

Form and Texture: Examine the powder for its general form. Note if it is crystalline, amorphous, or a fine powder. Assess the texture, observing for any clumps, aggregates, or foreign particulate matter.

-

Homogeneity: Spread the powder gently with the spatula to check for uniform color and texture throughout the sample.

-

-

Documentation: Record all observations in a laboratory notebook or a dedicated quality control log. Any deviations from the expected appearance should be noted and investigated further.

Workflow for Quality Control of Incoming Material

The following diagram illustrates a typical workflow for the quality control and release of incoming this compound powder. This process ensures that the material meets the required specifications before being used in peptide synthesis.

Caption: Quality control workflow for this compound powder.

This structured approach to characterizing the physical properties of this compound is fundamental to maintaining high standards in peptide synthesis and drug development. Consistent application of these methods will contribute to the reliability and reproducibility of research and manufacturing outcomes.

References

A Comprehensive Technical Guide to N-alpha, N-epsilon-di-Boc-L-lysine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alpha, N-epsilon-di-Boc-L-lysine, also known as Boc-Lys(Boc)-OH, is a crucial building block in modern synthetic chemistry, particularly in the fields of peptide synthesis, drug delivery, and biotechnology.[1] This derivative of the essential amino acid L-lysine features the strategic protection of both its alpha (α) and epsilon (ε) amino groups with tert-butyloxycarbonyl (Boc) moieties. This dual protection enhances the compound's stability and allows for controlled, site-specific reactions, making it an invaluable tool for the construction of complex molecular architectures.[1] This guide provides an in-depth overview of the key features of N-alpha, N-epsilon-di-Boc-L-lysine, including its chemical and physical properties, a detailed synthesis protocol, spectroscopic data, and its primary applications.

Core Properties and Specifications

N-alpha, N-epsilon-di-Boc-L-lysine is a synthetically produced compound, valued for its purity and stability, which are critical for its use in sensitive synthetic processes like peptide synthesis.[2]

Chemical and Physical Data

The following table summarizes the key quantitative data for N-alpha, N-epsilon-di-Boc-L-lysine.

| Property | Value | Reference |

| CAS Number | 2483-46-7 | [1][3] |

| Molecular Formula | C16H30N2O6 | [1][3] |

| Molecular Weight | 346.4 g/mol | [1] |

| Appearance | Colorless oil or white solid | [1][4] |

| Purity | ≥98% (HPLC) | [1] |

| Optical Rotation | [a]D20 = -3 ± 1º (c=1 in MeOH) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Synthesis Protocol

The synthesis of N-alpha, N-epsilon-di-Boc-L-lysine is typically achieved through the reaction of L-lysine hydrochloride with di-tert-butyl dicarbonate ((Boc)2O) in an aqueous solution under basic conditions.

Experimental Methodology

Materials:

-

L-lysine hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)2O)

-

Sodium bicarbonate (NaHCO3)

-

Dioxane

-

Deionized water

-

Diethyl ether

-

Ethyl acetate

-

Magnesium sulfate (MgSO4)

-

Dilute hydrochloric acid (HCl)

Procedure:

-

Dissolve L-lysine hydrochloride and sodium bicarbonate in deionized water and cool the solution in an ice-water bath.

-

Prepare a solution of di-tert-butyl dicarbonate in dioxane.

-

Add the di-tert-butyl dicarbonate solution dropwise to the cooled lysine solution with constant stirring.

-

Allow the reaction mixture to stir at room temperature for 24 hours.

-

After 24 hours, wash the mixture three times with diethyl ether to remove unreacted di-tert-butyl dicarbonate.

-

Adjust the pH of the aqueous phase to 2-3 using dilute hydrochloric acid.

-

Extract the product from the acidified aqueous phase three times with ethyl acetate.

-

Combine the organic phases and dry over magnesium sulfate for 12 hours.

-

Concentrate the dried organic phase under vacuum to yield the final product, N-alpha, N-epsilon-di-Boc-L-lysine, as a white solid.

This procedure typically results in a yield of approximately 85%.

Spectroscopic Analysis

While specific spectral data for N-alpha, N-epsilon-di-Boc-L-lysine can vary slightly between batches and analytical conditions, the following provides an illustrative overview based on closely related structures and general expectations. Commercial suppliers often confirm the structure via proton NMR.[5]

Illustrative Spectroscopic Data

The table below presents expected and reported spectroscopic characteristics for Boc-protected lysine derivatives.

| Spectroscopic Technique | Expected/Illustrative Data |

| ¹H NMR | Peaks corresponding to the protons of the two Boc groups (typically a singlet around 1.4 ppm), the lysine backbone protons, and the protons of the lysine side chain. |

| ¹³C NMR | Signals for the carbonyl carbons of the Boc groups, the quaternary carbons of the tert-butyl groups, and the carbons of the lysine backbone and side chain. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching of the carbamate and carboxylic acid, and C-H stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the compound, along with characteristic fragmentation patterns. |

Key Applications in Research and Development

The unique structural features of N-alpha, N-epsilon-di-Boc-L-lysine make it a versatile reagent in several areas of scientific research and pharmaceutical development.

-

Peptide Synthesis: This is the primary application. The Boc protecting groups prevent the amino groups of lysine from participating in unwanted side reactions during the stepwise assembly of peptide chains, particularly in solid-phase peptide synthesis (SPPS).[1][6]

-

Bioconjugation: The protected lysine derivative is used to link peptides to other biomolecules, such as proteins, antibodies, or nucleic acids, to create targeted drug delivery systems and diagnostic tools.[1][6]

-

Drug Development: It serves as a critical intermediate in the synthesis of peptide-based therapeutics. The ability to selectively deprotect the amino groups allows for precise modification of drug candidates to improve their efficacy, stability, and pharmacokinetic profiles.[1][6]

-

Protein Engineering: Researchers use this compound to modify proteins, enhancing their stability and functionality for therapeutic applications.[1]

Workflow and Logical Relationships

The following diagrams illustrate the synthesis workflow and the logical relationship of N-alpha, N-epsilon-di-Boc-L-lysine in the context of its primary application, peptide synthesis.

Caption: General workflow for the synthesis of N-alpha, N-epsilon-di-Boc-L-lysine.

Caption: Role of Boc-Lys(Boc)-OH in a solid-phase peptide synthesis workflow.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. spectrabase.com [spectrabase.com]

- 5. Nalpha,Nepsilon-Di-Boc-L-lysine, 98% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. epsilon-tert-Butyloxycarbonyl-lysine | C11H22N2O4 | CID 2733284 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Deprotection of Boc Groups from a Lysine Residue

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for the amine functionality of amino acids, including the ε-amino group of lysine, in peptide synthesis and other organic chemistry applications. Its popularity stems from its stability under a variety of reaction conditions and its susceptibility to cleavage under acidic conditions. The selection of an appropriate deprotection strategy is crucial to ensure high yield and purity of the final product, minimizing side reactions. This document provides detailed application notes and protocols for the most common methods of Boc deprotection from a lysine residue.

Deprotection Methods Overview

Several methods are available for the removal of the Boc protecting group from a lysine residue. The choice of method depends on the specific substrate, the presence of other protecting groups, and the desired scale of the reaction. The most common methods include:

-

Acidic Deprotection: This is the most widely used method and typically employs trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.

-

Thermal Deprotection: This method involves heating the Boc-protected substrate to induce cleavage of the protecting group, often in the absence of a catalyst.

-

Trimethylsilyl (TMS)-Based Deprotection: Reagents such as trimethylsilyl iodide (TMSI) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) can be used for Boc deprotection under relatively mild conditions.

Quantitative Data Summary

The efficiency of Boc deprotection can vary depending on the chosen method and reaction conditions. The following table summarizes typical yields and key considerations for each method.

| Deprotection Method | Reagents | Typical Yield | Key Considerations & Potential Side Reactions |